Ethyl bromoacetate
Overview
Description
Ethyl bromoacetate is a chemical compound with the formula BrCH₂COOC₂H₅. It is the ethyl ester of bromoacetic acid and is known for its use as an alkylating agent in organic synthesis. This compound is a clear, colorless to light-yellow liquid with a pungent odor. It is highly toxic and acts as a lachrymator, causing tears and irritation upon exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bromoacetate is commonly synthesized through the esterification of bromoacetic acid. The process involves the following steps :
Bromoacetic Acid Preparation: Bromoacetic acid is prepared by the bromination of acetic acid. A mixture of glacial acetic acid, acetic anhydride, and pyridine is heated to boiling, and bromine is added gradually. The reaction proceeds until the liquid becomes colorless, indicating the formation of bromoacetic acid.
Esterification: The crude bromoacetic acid is then esterified with ethanol in the presence of benzene and a small amount of concentrated sulfuric acid. The mixture is refluxed on a boiling water bath, and the water formed in the reaction is separated and measured. The end of the reaction is indicated when no more water separates from the benzene.
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of chloroacetic acid with an alkali metal or ammonium bromide in the presence of concentrated sulfuric acid. The reaction mixture is heated while removing water, and the bromination is completed through azeotropic distillation or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Ethyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as an alkylating agent and can participate in nucleophilic substitution reactions.
Reformatsky Reaction: It reacts with zinc to form a zinc enolate, which condenses with carbonyl compounds to give β-hydroxy-esters.
Suzuki Coupling Reactions: It undergoes cross-coupling reactions with arylboronic acids in the presence of copper(I) oxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Reformatsky Reaction: Zinc and carbonyl compounds are used under anhydrous conditions.
Suzuki Coupling: Arylboronic acids and copper(I) oxide are used under mild conditions.
Major Products:
Substitution Reactions: The major products are alkylated derivatives.
Reformatsky Reaction: The major products are β-hydroxy-esters.
Suzuki Coupling: The major products are biaryl compounds.
Scientific Research Applications
Ethyl bromoacetate has a wide range of applications in scientific research, including :
Chemistry: It is used as an alkylating agent in organic synthesis, particularly in the Reformatsky reaction to prepare β-hydroxy-esters.
Biology: It is used in the synthesis of artificial diethylstilbestrol antigen and other biologically active compounds.
Medicine: It is involved in the preparation of steroidal thiazolidinone derivatives, which have potential medicinal applications.
Industry: It is used in the preparation of reversibly photoresponsive coumarin-stabilized polymeric nanoparticles, which act as detectable drug carriers.
Mechanism of Action
Ethyl bromoacetate exerts its effects primarily through its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This alkylation process can modify the structure and function of biological molecules, leading to various biological effects . In the Reformatsky reaction, it forms a zinc enolate, which then condenses with carbonyl compounds to form β-hydroxy-esters .
Comparison with Similar Compounds
Ethyl bromoacetate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but has a methyl group instead of an ethyl group.
Ethyl chloroacetate: Similar in structure but has a chlorine atom instead of a bromine atom.
Ethyl iodoacetate: Similar in structure but has an iodine atom instead of a bromine atom .
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to participate in the Reformatsky reaction and Suzuki coupling reactions makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
ethyl 2-bromoacetate | |
---|---|---|
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InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
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InChI Key |
PQJJJMRNHATNKG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CBr | |
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Molecular Formula |
C4H7BrO2 | |
Record name | ETHYL BROMOACETATE | |
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DSSTOX Substance ID |
DTXSID4020587 | |
Record name | Ethyl bromoacetate | |
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Molecular Weight |
167.00 g/mol | |
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Physical Description |
Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline] | |
Record name | ETHYL BROMOACETATE | |
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Boiling Point |
168.5 °C | |
Record name | ETHYL 2-BROMOACETATE | |
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Flash Point |
48 °C, 118 °F (48 °C) (CLOSED CUP) | |
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Solubility |
Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents | |
Record name | ETHYL 2-BROMOACETATE | |
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Density |
1.5032 @ 20 °C/20 °C | |
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Vapor Density |
5.8 (Air= 1) | |
Record name | ETHYL 2-BROMOACETATE | |
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Vapor Pressure |
3.37 [mmHg] | |
Record name | Ethyl bromoacetate | |
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Color/Form |
Clear colorless liquid | |
CAS No. |
105-36-2, 61898-49-5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl bromoacetate?
A: this compound has a molecular formula of C4H7BrO2 and a molecular weight of 167.00 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A: Yes, infrared and Raman spectra have been studied to analyze the conformational behavior of Ethyl chloroacetate and this compound. []
Q3: How stable is this compound under different conditions?
A: While specific stability data may vary, this compound can react with various compounds. For instance, it reacts with dimethyl sulfoxide to produce ethyl glyoxylate, hydrogen bromide, and dimethyl sulfide. [] This reaction can be influenced by factors like reaction conditions and the presence of other compounds.
Q4: What is a common application of this compound in organic synthesis?
A: this compound is commonly employed in Reformatsky-like reactions. For example, it reacts with imines in the presence of zinc to produce β-lactams, important structures in antibiotics like penicillin and cephalosporins. []
Q5: How does the choice of α-bromoester affect β-lactam formation?
A: Research indicates that the choice of α-bromoester can significantly influence the ratio of β-lactam to β-aminoester formed. Ethyl 2-bromoisobutyrate resulted in the highest yield of β-lactam (94%) compared to this compound and ethyl 2-bromopropionate when reacted with N-Benzylideneaniline. []
Q6: Can this compound be used to synthesize other heterocycles besides β-lactams?
A: Yes. For example, this compound has been utilized in the synthesis of thiazolidinones [, ], thiadiazoles [], and furo[2,3-c]pyridines. []
Q7: Are there any examples of unexpected reactions involving this compound?
A: Yes. Instead of the anticipated Eschenmoser sulfide contraction, a thiophene annulation reaction occurred when thiolactams were treated with this compound, yielding thiophene-annulated 3-benzazepines. []
Q8: Can copper be used as a catalyst in reactions involving this compound?
A: Yes, Copper(I) oxide can effectively co-catalyze Suzuki-type cross-coupling reactions of arylboronic acids with this compound, providing an alternative for introducing the methylenecarboxy group into various molecules. []
Q9: How do substituents on the nitrogen atom of an imine affect its reaction with this compound?
A: Substituents on the nitrogen atom significantly influence the reaction outcome. Electron-donating groups, like methoxy, generally promote β-lactam formation. In contrast, electron-withdrawing groups, like trifluoromethyl, can hinder β-lactam formation and favor the open-chain β-aminoester. []
Q10: Have any specific formulations been developed to improve the stability or bioavailability of this compound?
A10: While the provided research papers primarily focus on the synthetic applications of this compound, they don't delve into specific formulation strategies.
Q11: What analytical techniques are commonly used to characterize compounds synthesized using this compound?
A: Researchers frequently employ spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize the structures of products synthesized using this compound. [, , ]
Q12: Are there alternative reagents to this compound in specific reactions?
A: The suitability of alternatives depends on the specific reaction. For instance, while this compound is commonly used in Reformatsky-type reactions, other α-halo esters or alternative methods for enolate formation could be considered depending on the desired product and reaction conditions. []
Q13: What are some historical milestones in research involving this compound?
A: The use of this compound in the Reformatsky reaction, first reported in 1887, marks a significant milestone. This reaction remains a cornerstone in organic synthesis for forming carbon-carbon bonds and accessing β-hydroxy esters. [, ]
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